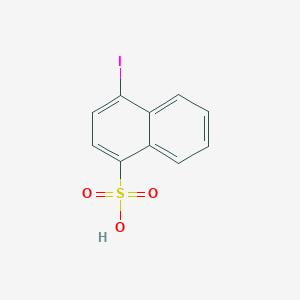

4-Iodonaphthalene-1-sulfonic acid

Übersicht

Beschreibung

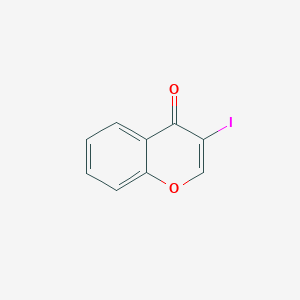

4-Iodonaphthalene-1-sulfonic acid is a chemical compound with the molecular formula C10H7IO3S . It is an aromatic compound that contains a naphthalene moiety carrying a sulfonic acid group at the 1-position .

Molecular Structure Analysis

The molecular structure of 4-Iodonaphthalene-1-sulfonic acid can be analyzed using various spectroscopic techniques such as NMR, FT-IR, and UV-Visible . The structure can be optimized, and the wavenumbers of typical vibrational modes can be calculated using methods like the B3LYP method and the 6-311++G (d, p) basis set .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Iodonaphthalene-1-sulfonic acid can be determined using various techniques. For instance, its molecular weight can be calculated to be 350.13 g/mol .Wissenschaftliche Forschungsanwendungen

Observation of Cationic Wheland-like Intermediates : A study using 1-Iodonaphthalene-2,4-diamines demonstrated the formation of stable Wheland-like tetrahedral cationic species observable by NMR, providing insights into the mechanisms of deiodination of such compounds (Twum et al., 2013).

Degradation of Naphthalenesulfonic Acids by Ozone : Research into the degradation of naphthalenesulfonic acids, which are common in the textile industry for azo dye synthesis, found that the presence of sulfonic groups increases resistance to biological treatment and affects reactivity to ozone (Rivera-Utrilla et al., 2002).

Nano-Fe3O4 Encapsulated-Silica Particles with Sulfonic Acid Groups : A study described the preparation of sulfonic acid-functionalized silica-coated nano-Fe3O4 particles, highlighting their use as efficient catalysts for Knoevenagel condensation and Michael addition reactions of aromatic aldehydes (Nemati et al., 2012).

Sulfonated Polyimides for Fuel Cell Application : The synthesis of sulfonated diamine monomers, including 4,4‘-diaminodiphenyl ether-2,2‘-disulfonic acid, was reported for the development of sulfonated polyimides for fuel cell applications. These materials showed improved stability toward water and fair stability to oxidation (Fang et al., 2002).

Trace Element Analysis : Dinonylnaphthalene sulfonic acid has been used as a preconcentrating agent for enriching trace metal ions, demonstrating its utility in neutron activation analysis for the determination of trace elements in biological and natural water samples (Yang et al., 1977).

Interactions with Benzene and Naphthalene Sulfonates : A study on the adsorption behaviors of benzene and naphthalene sulfonates with activated carbon cloth revealed insights into their interactions and adsorption mechanisms in aqueous solutions (Ayranci et al., 2010).

Wirkmechanismus

Target of Action

It is known that sulfonic acid functional groups, like the one present in this compound, can interact with proteins and other biological molecules .

Mode of Action

Sulfonic acids are known to interact with biological targets through hydrogen bonding and ionic interactions . The iodine atom might also participate in halogen bonding, a type of non-covalent interaction that can influence the compound’s biological activity.

Biochemical Pathways

Sulfonic acids can participate in a variety of biochemical reactions, including those involving enzymes and proteins .

Pharmacokinetics

The sulfonic acid group is polar and can enhance water solubility, which may influence absorption and distribution . The iodine atom might affect the compound’s metabolic stability and excretion .

Result of Action

Sulfonic acids can influence protein function and cellular processes through their interactions with biological targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Iodonaphthalene-1-sulfonic acid. For instance, the pH of the environment can affect the ionization state of the sulfonic acid group, potentially influencing the compound’s interactions with its targets . The presence of other ions or molecules might also affect the compound’s activity and stability .

Eigenschaften

IUPAC Name |

4-iodonaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IO3S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQGGFGAIYGADD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2I)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569873 | |

| Record name | 4-Iodonaphthalene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodonaphthalene-1-sulfonic acid | |

CAS RN |

162109-21-9 | |

| Record name | 4-Iodonaphthalene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

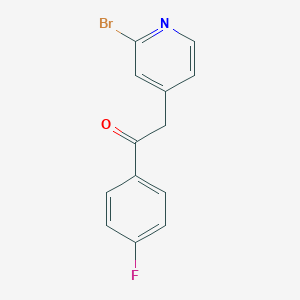

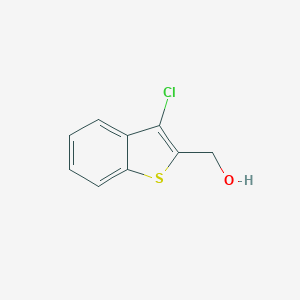

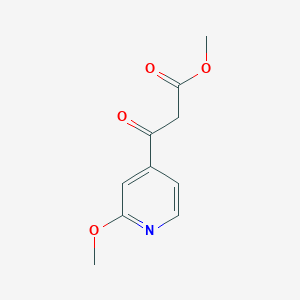

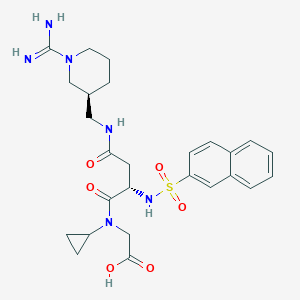

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.